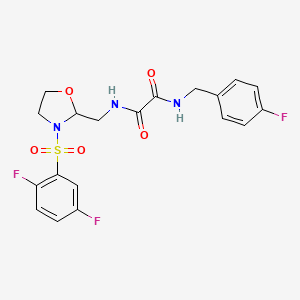

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide

Description

N1-((3-((2,5-Difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (-NC(O)C(O)N-) backbone. Key structural features include:

- A 3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl group linked to the N1 position, introducing a sulfonyl moiety and a fluorinated aromatic ring.

- A 4-fluorobenzyl substituent at the N2 position, contributing additional fluorinated aromaticity.

While direct data on this compound’s biological activity or synthesis are absent in the provided evidence, it belongs to the broader class of oxalamides studied for applications ranging from antiviral agents (e.g., HIV entry inhibitors) to flavoring substances .

Properties

IUPAC Name |

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O5S/c20-13-3-1-12(2-4-13)10-23-18(26)19(27)24-11-17-25(7-8-30-17)31(28,29)16-9-14(21)5-6-15(16)22/h1-6,9,17H,7-8,10-11H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEIAXDLVXYJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it features a unique structure that includes an oxazolidine ring, sulfonyl group, and various aromatic components. This compound is being investigated for its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.

Structural Characteristics

The structural complexity of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide contributes to its biological activity. The presence of the difluorophenyl group enhances lipophilicity, which may improve its interaction with biological membranes. The oxazolidine moiety is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further pharmacological evaluation.

Chemical Structure

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 467.49 g/mol |

| Key Functional Groups | Oxazolidine ring, sulfonyl group, fluorinated aromatic rings |

Antimicrobial Properties

Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial properties, particularly against gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Case Study: Antimicrobial Efficacy

In a study evaluating various oxazolidine derivatives, N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide demonstrated significant activity against strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like linezolid, indicating its potential as a therapeutic agent.

Cytotoxicity and Selectivity

Further investigations into the cytotoxic effects of this compound revealed that it exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Table: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | 8 |

| MCF-7 (breast cancer) | 15.0 | 6 |

| Normal fibroblasts | >100 | - |

The proposed mechanism of action for N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide involves:

- Inhibition of Protein Synthesis : Binding to the 50S ribosomal subunit.

- Disruption of Cell Membrane Integrity : Due to its lipophilic nature.

- Induction of Apoptosis in Cancer Cells : Triggering intrinsic pathways leading to programmed cell death.

Comparison with Similar Compounds

Structural Comparison

The compound shares its oxalamide core with other derivatives but differs in substituents and functional groups:

*Inferred from structural similarity to antiviral oxalamides in –2.

Key Observations :

- Antiviral oxalamides (e.g., 13, 22) exhibit moderate yields (36–45%) but high purity (>90% HPLC), critical for pharmacological screening.

- Flavoring oxalamides prioritize safety, with NOELs (No Observed Effect Levels) of 100 mg/kg bw/day, far exceeding exposure limits (0.0002 μg/kg/day) .

Discussion of Structural-Activity Relationships (SAR)

- Fluorination : Fluorinated aryl groups (e.g., 2,5-difluorophenyl in the target compound) enhance metabolic stability and binding affinity in antiviral agents .

- Heterocycles : Oxazolidine and thiazole rings improve solubility and target engagement. For example, Compound 22’s hydroxymethyl-thiazole contributes to its 98.3% HPLC purity and antiviral efficacy .

- Safety vs. Efficacy : Flavoring oxalamides prioritize substituents like methoxybenzyl and pyridyl-ethyl, which minimize toxicity, whereas antiviral derivatives tolerate chlorophenyl or difluorophenyl groups for potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.